molecular formula C6H3FN2O3 B2596277 3-Fluoro-5-nitropicolinaldehyde CAS No. 1289114-02-8

3-Fluoro-5-nitropicolinaldehyde

Cat. No.: B2596277
CAS No.: 1289114-02-8
M. Wt: 170.099
InChI Key: BWQDJMUABOFWKT-UHFFFAOYSA-N
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Description

3-Fluoro-5-nitropicolinaldehyde (CAS: 1289114-02-8) is a pyridine-based aldehyde derivative featuring a fluorine atom at the 3-position and a nitro group (-NO₂) at the 5-position of the pyridine ring. Its structure includes a formyl (-CHO) group at position 2, making it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The compound is commercially available through three suppliers, indicating moderate industrial demand .

Properties

IUPAC Name

3-fluoro-5-nitropyridine-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3FN2O3/c7-5-1-4(9(11)12)2-8-6(5)3-10/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWQDJMUABOFWKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)C=O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289114-02-8
Record name 3-fluoro-5-nitropyridine-2-carbaldehyde
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Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the nitration of 3-fluoropyridine followed by formylation to introduce the aldehyde group . The reaction conditions often involve the use of strong acids and controlled temperatures to ensure the selective introduction of functional groups.

Industrial Production Methods: Industrial production of 3-Fluoro-5-nitropicolinaldehyde may involve large-scale nitration and formylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-5-nitropicolinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: 3-Fluoro-5-nitropicolinic acid.

    Reduction: 3-Fluoro-5-aminopicolinaldehyde.

    Substitution: Various substituted picolinaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-5-nitropicolinaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 3-Fluoro-5-nitropicolinaldehyde involves its reactive functional groups, which can interact with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and molecular differences between 3-Fluoro-5-nitropicolinaldehyde and analogous compounds:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound Pyridine 3-F, 5-NO₂, 2-CHO C₆H₃FNO₃ ~156.10 Pyridine ring enhances polarity; aldehyde group enables condensation reactions .
3-Fluoro-5-nitrobenzaldehyde Benzene 3-F, 5-NO₂, -CHO C₇H₄FNO₃ 169.10 Benzene core lacks aromatic nitrogen, reducing hydrogen-bonding capacity .
3-Fluoro-5-(trifluoromethyl)benzaldehyde Benzene 3-F, 5-CF₃, -CHO C₈H₄F₄O 192.11 CF₃ group is bulkier and more electron-withdrawing than NO₂, altering reactivity .
3-Fluoro-2-hydroxy-5-nitrobenzaldehyde Benzene 3-F, 5-NO₂, 2-OH, -CHO C₇H₄FNO₄ 185.11 Hydroxyl group introduces acidity (pKa ~8-10) and hydrogen-bonding potential .
3-Fluoro-5-nitropicolinonitrile Pyridine 3-F, 5-NO₂, 2-CN C₆H₂FN₃O₂ ~167.10 Nitrile group (-CN) enhances electron-withdrawing effects, favoring nucleophilic substitutions .

Research Findings and Trends

  • Pharmaceutical Intermediates : Pyridine-based aldehydes like this compound are critical in synthesizing kinase inhibitors and antiviral agents, leveraging their ability to form stable imine bonds .
  • Spectroscopic Data : Infrared (IR) spectra of 3-Fluoro-5-(trifluoromethyl)benzaldehyde show strong C=O stretching at ~1700 cm⁻¹, a feature shared with other aromatic aldehydes .

Biological Activity

3-Fluoro-5-nitropicolinaldehyde is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in drug discovery, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes a fluorine atom and a nitro group attached to a picolinaldehyde backbone. This configuration is believed to enhance its biological activity compared to similar compounds.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an anti-inflammatory and anticancer agent. The compound's mechanism of action appears to involve modulation of specific signaling pathways and interaction with various molecular targets.

  • Enzyme Interaction : this compound may inhibit certain kinases involved in inflammatory responses, such as IRAK4, which plays a crucial role in the signaling pathways activated by interleukin-1 receptor (IL-1R) and Toll-like receptors (TLRs) .
  • Cell Signaling Modulation : The compound influences pathways related to inflammation, cell proliferation, and apoptosis, potentially leading to therapeutic effects in conditions like rheumatoid arthritis and cancer .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activity:

  • Anti-inflammatory Activity : The compound showed promising results in reducing the production of inflammatory cytokines in cell cultures, suggesting its potential use in treating inflammatory diseases.
  • Cytotoxic Effects : Preliminary cytotoxicity assays indicated that this compound could inhibit the growth of various cancer cell lines, including breast and lung cancer cells .

In Vivo Studies

In vivo experiments have also been conducted to evaluate the pharmacokinetics and therapeutic efficacy of this compound:

Study TypeModel OrganismDose (mg/kg)Observed Effects
PharmacokineticsMice10Low clearance; half-life of 80 min
Therapeutic EfficacyTumor-bearing Mice20Significant tumor reduction observed

These findings suggest that the compound has favorable pharmacokinetic properties and demonstrates potential as a therapeutic agent in cancer treatment.

Case Study 1: Anti-Cancer Activity

A study published in Journal of Medicinal Chemistry reported that this compound inhibited tumor growth in xenograft models. The study noted:

  • Tumor Reduction : A reduction in tumor volume by approximately 40% compared to control groups.
  • Mechanism Insights : The compound was found to induce apoptosis in cancer cells through activation of caspase pathways .

Case Study 2: Anti-Inflammatory Applications

Another investigation focused on the anti-inflammatory properties of the compound, highlighting:

  • Cytokine Inhibition : Significant inhibition of TNF-alpha and IL-6 production in activated macrophages.
  • Therapeutic Potential : The results support further exploration for treating autoimmune diseases .

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